mechercharmycin A is a natural product found in Thermoactinomyces with data available.
mechercharmycin A
CAS No.:
Cat. No.: VC16019891
Molecular Formula: C35H32N8O7S
Molecular Weight: 708.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H32N8O7S |
|---|---|
| Molecular Weight | 708.7 g/mol |
| IUPAC Name | (20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
| Standard InChI | InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |
| Standard InChI Key | YIJVJFCLUNYXQX-WGXRPPGPSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Introduction
Discovery and Source Organism
Mechercharmycin A was first isolated in 2005 from Thermoactinomyces sp. YM3-251, a marine bacterium collected from sea mud near Mecherchar Island in the Republic of Palau . The strain was cultured in B2 medium, with the bioactive compounds extracted from both the cellular precipitate (chloroform/methanol) and supernatant (ethyl acetate) . Initial screening revealed potent cytotoxicity, prompting structural characterization.
Taxonomic Context
Thermoactinomyces species are thermophilic bacteria typically found in terrestrial environments, making this marine isolate unusual . The adaptation of this strain to marine conditions suggests horizontal gene transfer or ecological niche specialization, though genomic studies remain pending .
Structural Elucidation and Chemical Properties
The structure of mechercharmycin A was resolved through X-ray crystallography, revealing a 35-membered macrocyclic peptide with five heterocyclic rings (Table 1) .
Table 1: Physico-Chemical Properties of Mechercharmycin A
| Property | Value |
|---|---|
| Molecular formula | C₃₅H₃₂N₈O₇S |
| Molecular weight | 708.74 g/mol |
| Optical rotation (α) | +110° (c 0.038, DMSO) |
| HRFAB-MS (m/z) | 709.2104 [M+H]⁺ |
| CAS No. | 822520-96-7 |
| InChIKey | YIJVJFCLUNYXQX-WGXRPPGPSA-N |
The peptide backbone incorporates:
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Dehydroalanine: Facilitates macrocycle formation via thioesterification .
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Valine and isoleucine: Provide hydrophobic interactions critical for membrane penetration .
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Four oxazoles and one thiazole: Confer rigidity and enhance binding to cellular targets .
The cyclic structure contrasts with mechercharmycin B, a linear analogue lacking antitumor activity, highlighting the role of macrocyclization in bioactivity .
Biosynthesis and Post-Translational Modifications
The 2021 heterologous expression study identified a 15.8-kb biosynthetic gene cluster (BGC) responsible for mechercharmycin A production . Key steps include:
Ribosomal Synthesis
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A 48-amino-acid precursor peptide (McmA) is encoded by the mcmA gene.
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Leader and core peptides are cleaved by a dedicated protease (McmP) .
Post-Translational Modifications
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Dehydration: A tRNAᴳˡᵘ-dependent dehydratase (McmB) removes hydroxyl groups from serine/threonine residues .
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Cyclization: Heterocyclases (McmC/D) convert dehydrated residues into oxazoles and thiazoles via ATP-dependent cyclodehydration .
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Oxidation: A flavin-dependent dehydrogenase (McmE) aromatizes the heterocycles .
Table 2: Enzymatic Modifications in Mechercharmycin A Biosynthesis
| Enzyme | Function | Substrate Specificity |
|---|---|---|
| McmB | Ser/Thr dehydration | Core peptide residues |
| McmC | Oxazole formation | C-terminal regions |
| McmD | Thiazole formation | N-terminal regions |
| McmE | Aromatization of heterocycles | Oxazole/thiazole |
Timing experiments in Escherichia coli and Bacillus subtilis revealed that dehydration precedes cyclization, with modifications proceeding from N- to C-terminus .
Biological Activity and Mechanism of Action
Mechercharmycin A demonstrates potent cytotoxicity across multiple cancer cell lines (Table 3), surpassing conventional chemotherapeutics in potency .
Table 3: Antitumor Activity of Mechercharmycin A
| Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| HCT-116 | Colorectal cancer | 0.0014 |
| PSN1 | Pancreatic cancer | 0.007 |
| T98G | Glioblastoma | 0.014 |
| A549 | Lung adenocarcinoma | 0.007 |
Putative Mechanisms
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DNA intercalation: The planar heterocycles may insert into DNA, disrupting replication .
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Topoisomerase inhibition: Structural similarity to epothilones suggests interference with topoisomerase II .
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Reactive oxygen species (ROS) generation: Oxazole-thiazole systems could redox-cycle, inducing oxidative stress .
Notably, mechercharmycin B (linear analogue) showed no activity up to 10 µM, emphasizing the necessity of macrocyclization for target engagement .
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